

coramitug (PRX004) mechanism of action in ATTR amyloidosis

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Compound of Interest		
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Executive Summary

Coramitug (formerly PRX004) is an investigational, humanized IgG1 monoclonal antibody representing a novel therapeutic approach for Transthyretin Amyloidosis (ATTR). Developed by Prothena and now under clinical development by Novo Nordisk, coramitug is an amyloid-depleting agent. Its mechanism of action is designed to clear pathogenic, misfolded transthyretin (misTTR) aggregates and deposited amyloid fibrils from affected organs, a key differentiator from existing therapies that either stabilize the native TTR tetramer or reduce its synthesis.[1][2][3] Preclinical studies have demonstrated its ability to inhibit new fibril formation and promote the clearance of existing amyloid through antibody-mediated phagocytosis.[2][4] [5] Clinical trials have shown that coramitug is generally well-tolerated and demonstrates evidence of potential clinical activity in patients with both hereditary ATTR (hATTR) and ATTR with cardiomyopathy (ATTR-CM).[4][6][7] This document provides a comprehensive technical overview of coramitug's mechanism of action, supported by preclinical and clinical data, and outlines the key experimental methodologies employed in its evaluation.

Core Mechanism of Action

Transthyretin (TTR) is a protein that circulates in the blood, primarily in a stable, functional tetrameric form.[2][5] In ATTR amyloidosis, this tetramer dissociates into monomers, which are prone to misfolding and aggregation. These misfolded monomers assemble into soluble oligomers and insoluble amyloid fibrils that deposit in organs, particularly the heart and peripheral nerves, causing progressive organ dysfunction.[5]

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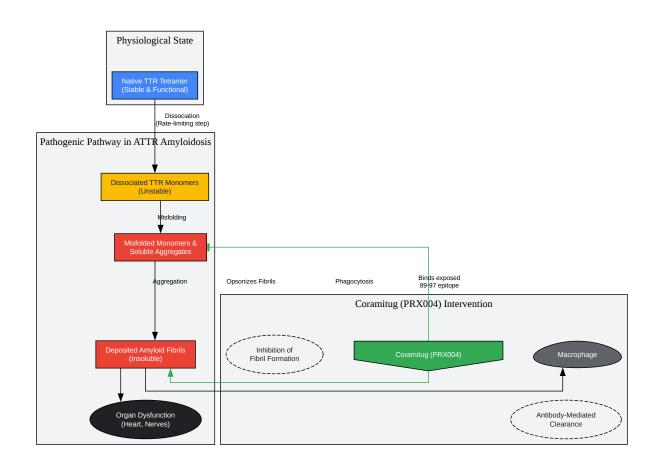
Coramitug's mechanism is highly specific to these pathogenic forms of TTR.[2][6] It was developed to target a cryptic epitope, corresponding to amino acid residues 89-97 of the TTR protein.[1][8] This epitope is buried within the interface of the stable, native TTR tetramer but becomes exposed upon dissociation into the monomeric state.[1][9] This structural specificity allows coramitug to selectively bind to misfolded monomers, oligomers, and aggregated fibrils without affecting the function of the native TTR protein.[4][5][10]

The therapeutic action of coramitug is twofold:

- Inhibition of Amyloid Formation: By binding to soluble, misfolded TTR monomers and aggregates, coramitug neutralizes these species and prevents them from contributing to the growth of existing amyloid fibrils or the formation of new ones.[1][2][4]
- Clearance of Deposited Amyloid: The antibody opsonizes (tags) insoluble TTR amyloid fibrils
 that are deposited in tissues.[4][5] The Fc region of the antibody is then recognized by
 phagocytic immune cells, such as macrophages, which engulf and clear the amyloid
 deposits through a process known as antibody-dependent cellular phagocytosis (ADCP).[4]
 [5][10]

This dual-action, amyloid-depleting mechanism has the potential to not only halt disease progression but also to remove existing amyloid deposits, thereby offering the possibility of restoring organ function.[11][12][13]





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Caption: Coramitug's dual mechanism of action in ATTR amyloidosis.



Preclinical Data

Preclinical evaluation of coramitug and its murine precursor provided the foundational evidence for its specific binding properties and therapeutic mechanism.

Binding Affinity and Specificity

The selectivity of coramitug for pathogenic TTR is critical to its safety and efficacy. Binding affinities were determined using surface plasmon resonance (SPR). The antibody demonstrates nanomolar affinity for misfolded TTR monomers/oligomers while showing no detectable binding to the native tetrameric form.

Target Analyte	Binding Parameter	Value	Reference	
Misfolded TTR Monomer/Oligomer	Dissociation Constant (K_d) 18.6 nM		[1]	
TTR Amyloid Fibrils	Half-Maximal Effective 0.62 μM Conc. (EC50)*		[1]	
Native Tetrameric TTR	Binding	No binding detected	[1][14][15]	
Affinity to fibrils is reported as an EC50 value due to technical challenges in SPR analysis of insoluble fibrils.				

In Vitro Functional Assays

- Fibril Formation Inhibition: In vitro assays demonstrated that the murine precursor to coramitug strongly suppressed the formation of TTR amyloid fibrils.[14]
- Antibody-Dependent Cellular Phagocytosis (ADCP): The murine antibody was shown to bind fluorescently tagged, aggregated TTR, targeting it for uptake by macrophage-like THP-1 cells.[14] This confirmed the antibody's ability to opsonize pathogenic TTR and mediate its clearance by phagocytes.[4][5][8]



 Immunohistochemistry: Coramitug specifically stained TTR amyloid deposits in cardiac and nerve tissue from both wild-type and hereditary ATTR patients, with no binding observed in healthy control tissues or tissues with other types of amyloid deposits (e.g., light-chain amyloidosis).[1][8]

Clinical Development and Data

Coramitug has been evaluated in Phase 1 and Phase 2 clinical trials, providing data on its safety, pharmacokinetics, and clinical activity.

Phase 1 Study (NCT03336580)

This open-label, dose-escalation study enrolled 21 patients with hereditary ATTR (hATTR) to assess safety, tolerability, and pharmacokinetics.[4][6][16]

- Design: Patients received intravenous (IV) infusions of PRX004 every 28 days in cohorts ranging from 0.1 mg/kg to 30 mg/kg.[4][17]
- Safety & Tolerability: The drug was found to be generally safe and well-tolerated across all dose levels. No maximum tolerated dose (MTD) was reached.[4][9]
- Pharmacokinetics (PK): PRX004 demonstrated a PK profile consistent with an IgG1 monoclonal antibody, with exposures increasing proportionally with the dose.[4][6]
- Clinical Activity (Exploratory Endpoints): Efficacy was explored in a pooled cohort of 7
 evaluable patients who received doses ≥3 mg/kg for at least 9 months.[4][6]



Clinical Endpoint	Metric	Mean Change at 9 Months	Reference
Neuropathy	Neuropathy Impairment Score +1.29 points (NIS)		[6]
Historical placebo progression	+9.2 points	[6]	
NIS (in 3 patients with improvement)	-3.33 points	[6]	_
Cardiac Function	Global Longitudinal Strain (GLS)	-1.21%	[6]
GLS (in 3 patients with NIS improvement)	-1.51%	[6]	

Phase 2 Study (NCT05442047)

This randomized, double-blind, placebo-controlled trial evaluated coramitug in 104 patients with ATTR with cardiomyopathy (ATTR-CM).[7][18][19]

- Design: Patients were randomized (1:1:1) to receive IV infusions of placebo, 10 mg/kg coramitug, or 60 mg/kg coramitug every 4 weeks for 52 weeks.[7][18] The majority of patients (90%) were on a background standard-of-care therapy, primarily tafamidis (84%). [14][18]
- Primary Endpoints: The co-primary endpoints were the change from baseline in the 6-minute walk test (6MWT) and N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.[7][18]
- Results: The trial showed a mixed outcome on its primary endpoints but provided strong biomarker evidence supporting the drug's mechanism of action.



Endpoint	Dose Group	Result vs. Placebo at 52 Weeks	P-value	Reference
NT-proBNP	60 mg/kg	-48% reduction	0.0017	[7][14][18]
6-Minute Walk Test	10 mg/kg & 60 mg/kg	Not statistically different	-	[7][18]
Cardiac Function	60 mg/kg	Improved functional echocardiographi c parameters	-	[7][18]

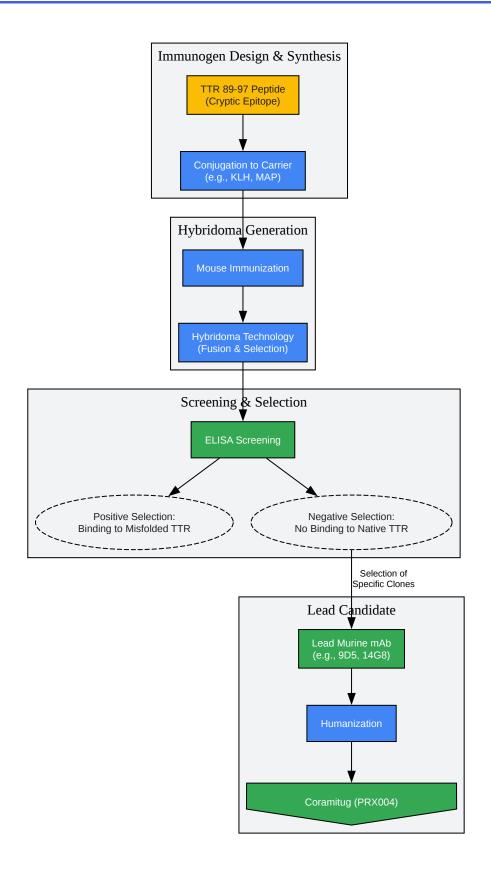
The significant reduction in NT-proBNP, a key biomarker of cardiac stress and disease progression in ATTR-CM, alongside improvements in cardiac imaging, supported the decision to advance coramitug into a Phase 3 trial.[3][11][20]

Experimental Protocols and Methodologies

Detailed, step-by-step laboratory protocols for the preclinical evaluation of coramitug are not fully available in the public domain. However, based on published literature, the principles of the key experimental methodologies can be outlined.

Antibody Generation and Screening





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Caption: Workflow for the development and selection of coramitug.



- Immunogen Design: An antigenic peptide corresponding to the TTR(89-97) sequence was synthesized. To enhance immunogenicity, it was conjugated to carrier molecules, such as Keyhole Limpet Hemocyanin (KLH) or a Multi-Antigenic Peptide (MAP) core.[14]
- Immunization & Hybridoma Production: Mice were immunized with the designed immunogen
 to elicit an immune response. Standard hybridoma technology was used to generate
 monoclonal antibody-producing cell lines.[14]
- Screening: Hybridoma clones were screened using an enzyme-linked immunosorbent assay (ELISA). The primary screen selected for clones producing antibodies that bound strongly to non-native, misfolded TTR (e.g., TTR prepared at low pH) but showed little to no reactivity with native, tetrameric TTR.[14]
- Humanization: The selected lead murine monoclonal antibody was subsequently humanized to create coramitug (PRX004), reducing its potential for immunogenicity in human patients.

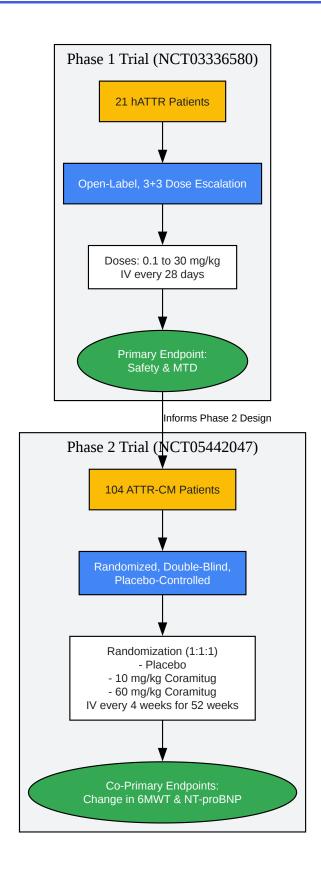
In Vitro Phagocytosis Assay (General Methodology)

This assay is crucial for demonstrating the amyloid clearance mechanism.

- Cell Culture: A phagocytic cell line, such as the human monocytic cell line THP-1 (differentiated into macrophage-like cells with PMA), is cultured.[14][21]
- Target Preparation: Pathogenic TTR aggregates are prepared and labeled with a fluorescent tag (e.g., pHrodo, which fluoresces in the acidic environment of the phagosome).
- Opsonization: The fluorescent TTR aggregates are incubated with coramitug or a control IgG antibody to allow opsonization.
- Co-culture: The opsonized aggregates are added to the cultured macrophages and incubated for a set period to allow for phagocytosis.
- Quantification: The uptake of fluorescent aggregates by macrophages is quantified. This is typically done using flow cytometry, where the percentage of fluorescently positive (e.g., F4/80+ and pHrodo+) cells is measured, or by confocal microscopy.[22][23][24]

Clinical Trial Methodology





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Caption: Overview of Coramitug (PRX004) Phase 1 and 2 clinical trial designs.



- Phase 1 (NCT03336580): This was a multicenter, open-label, 3+3 dose-escalation study.[4]
 [16] Patients with hATTR received IV infusions of PRX004 every 28 days for 3 months.[4]
 The primary objective was to determine the maximum tolerated dose (MTD) and safety profile.[4][5] Secondary and exploratory objectives included assessing pharmacokinetics, pharmacodynamics (e.g., levels of circulating misTTR), and preliminary clinical activity via measures like NIS and GLS.[4][5]
- Phase 2 (NCT05442047): This was a multicenter, randomized, double-blind, placebo-controlled trial in patients with ATTR-CM.[7][18][25] Patients were required to be on stable doses of heart failure medications.[25] The study randomized participants 1:1:1 to receive IV infusions of two different doses of coramitug or a placebo every four weeks for 52 weeks.[7] The co-primary endpoints were the change from baseline in 6MWT and NT-proBNP. Safety was also rigorously assessed.[7][18]

Conclusion

Coramitug (PRX004) employs a targeted and differentiated mechanism of action in the treatment of ATTR amyloidosis. By selectively binding to a cryptic epitope exposed only on pathogenic, non-native forms of TTR, it is designed to both prevent the formation of new amyloid and clear existing deposits through antibody-mediated phagocytosis. Preclinical data strongly support this specific mechanism, and clinical trials have demonstrated a favorable safety profile and target engagement, evidenced by a significant reduction in the cardiac biomarker NT-proBNP. As coramitug advances into Phase 3 development, it holds promise as a potential first-in-class amyloid-depleting therapy that could complement or serve as a monotherapy for patients with ATTR amyloidosis, addressing the critical unmet need of clearing organ-damaging amyloid deposits.

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